1-(2-methoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Methoxyphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Another compound with a methoxyphenyl group, but with a piperazine ring instead of a pyrazole ring.
1-(2-Methoxyphenyl)-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-Methoxyphenyl)-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and methoxyphenyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12) |
InChI Key |
CUPRXJXNINCZDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC(=N2)N |
Origin of Product |
United States |
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